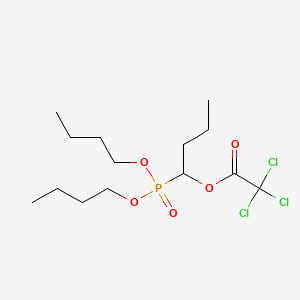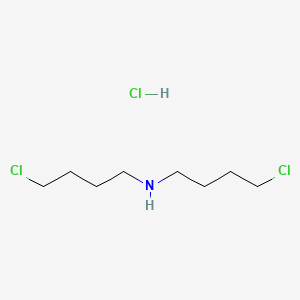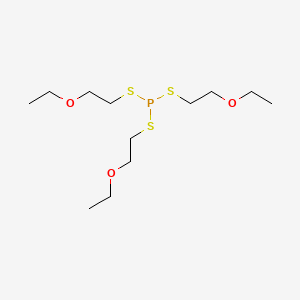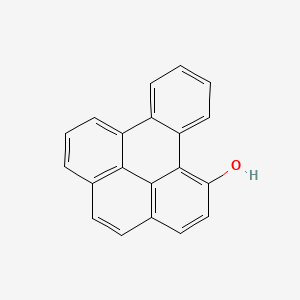
Benzo(l)pyren-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[l]pyren-8-ol, also known as 8-Hydroxybenzo[a]pyrene, is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H12O. This compound is a derivative of benzo[a]pyrene, a well-known environmental pollutant and carcinogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[l]pyren-8-ol typically involves the hydroxylation of benzo[a]pyrene. One common method is the catalytic hydroxylation using transition metal catalysts such as iron or copper complexes. The reaction is usually carried out in the presence of oxidizing agents like hydrogen peroxide or molecular oxygen under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Benzo[l]pyren-8-ol is less common due to its specific applications in research rather than large-scale manufacturing. the compound can be produced using advanced organic synthesis techniques involving multi-step reactions and purification processes to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[l]pyren-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert Benzo[l]pyren-8-ol to its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, quinone, and substituted derivatives of Benzo[l]pyren-8-ol, which are of interest for their potential biological activities and environmental impact .
Aplicaciones Científicas De Investigación
Benzo[l]pyren-8-ol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology: Investigated for its effects on cellular processes and its role as a biomarker for exposure to PAHs.
Medicine: Studied for its potential carcinogenic and mutagenic properties, as well as its interactions with DNA.
Industry: Utilized in environmental testing and monitoring to assess the presence and impact of PAHs in various samples
Mecanismo De Acción
The mechanism of action of Benzo[l]pyren-8-ol involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. The compound is converted to reactive intermediates, such as diol epoxides, which can form covalent adducts with DNA. These adducts interfere with DNA replication and transcription, leading to mutations and potentially carcinogenic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[a]pyrene: A parent compound of Benzo[l]pyren-8-ol, known for its carcinogenic properties.
Benzo[e]pyrene: Another isomer of benzopyrene with different chemical and biological properties.
Dibenzopyrenes: Compounds with similar structures but varying in the number and position of fused rings
Uniqueness
Benzo[l]pyren-8-ol is unique due to its specific hydroxylation at the 8-position, which influences its chemical reactivity and biological interactions. This structural feature makes it a valuable compound for studying the effects of hydroxylation on the behavior of PAHs and their derivatives .
Propiedades
Número CAS |
77508-25-9 |
|---|---|
Fórmula molecular |
C20H12O |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
benzo[l]pyren-8-ol |
InChI |
InChI=1S/C20H12O/c21-17-11-10-13-9-8-12-4-3-7-15-14-5-1-2-6-16(14)20(17)19(13)18(12)15/h1-11,21H |
Clave InChI |
PGZZCIZBXLTEGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


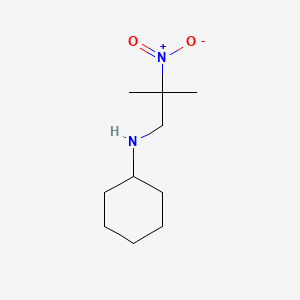
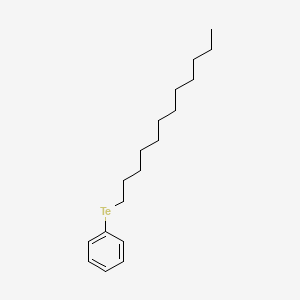

![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
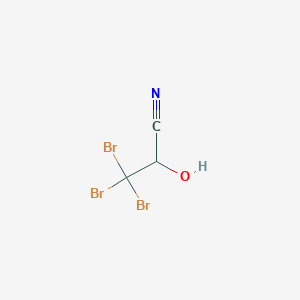
![2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14443291.png)

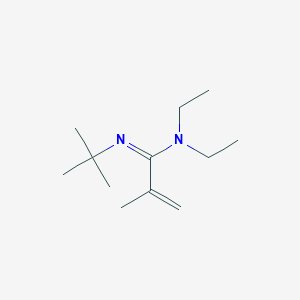
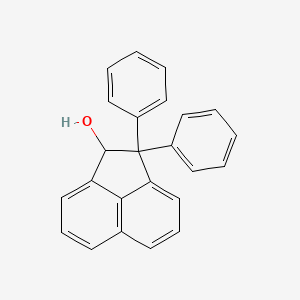
![Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]-](/img/structure/B14443311.png)

